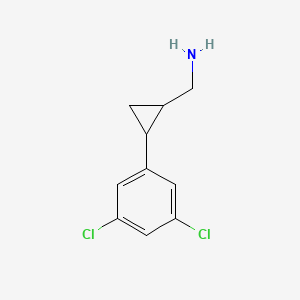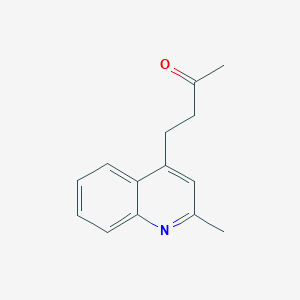
4-(2-Methylquinolin-4-yl)butan-2-one
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
4-(2-Methylquinolin-4-yl)butan-2-one is a quinoline derivative with a butanone side chain. Quinoline derivatives are known for their diverse biological activities and are widely used in medicinal chemistry. This compound, in particular, has shown potential in various scientific research applications due to its unique chemical structure.
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 4-(2-Methylquinolin-4-yl)butan-2-one typically involves the reaction of 2-methylquinoline with butanone under specific conditions. One common method includes the use of a catalyst such as sodium ethylate in an ethanol solution. The reaction is carried out under reflux conditions to ensure complete conversion of the reactants .
Industrial Production Methods
In an industrial setting, the production of this compound may involve large-scale batch reactors with continuous monitoring of reaction parameters such as temperature, pressure, and pH. The use of automated systems ensures consistent product quality and yield .
Chemical Reactions Analysis
Types of Reactions
4-(2-Methylquinolin-4-yl)butan-2-one undergoes various chemical reactions, including:
Oxidation: The compound can be oxidized to form quinoline N-oxide derivatives.
Reduction: Reduction reactions can convert the quinoline ring to tetrahydroquinoline derivatives.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include hydrogen peroxide and m-chloroperbenzoic acid.
Reduction: Sodium borohydride and lithium aluminum hydride are frequently used reducing agents.
Substitution: Reactions often involve the use of catalysts such as palladium on carbon (Pd/C) and solvents like ethanol.
Major Products Formed
Oxidation: Quinoline N-oxide derivatives.
Reduction: Tetrahydroquinoline derivatives.
Substitution: Various substituted quinoline derivatives depending on the reagents used.
Scientific Research Applications
Chemistry: Used as a building block for the synthesis of more complex quinoline derivatives.
Biology: Investigated for its antimicrobial and antiviral properties.
Medicine: Potential use in the development of antimalarial and anticancer drugs.
Industry: Utilized in the synthesis of dyes and pigments due to its stable chemical structure.
Mechanism of Action
The mechanism of action of 4-(2-Methylquinolin-4-yl)butan-2-one involves its interaction with specific molecular targets. In biological systems, it can inhibit the activity of certain enzymes by binding to their active sites. This inhibition can disrupt essential biochemical pathways, leading to the desired therapeutic effects. The compound’s quinoline ring structure allows it to intercalate with DNA, affecting replication and transcription processes .
Comparison with Similar Compounds
Similar Compounds
- 4-(2-Hydroxy-4-methylquinolin-3-yl)butan-2-one
- 4-(2-Methyl-4-(methylsulfanyl)quinolin-3-yl)butan-2-one
- 4-(4-Hydroxy-2-methylquinolin-3-yl)butan-2-one
Uniqueness
4-(2-Methylquinolin-4-yl)butan-2-one stands out due to its specific substitution pattern on the quinoline ring, which imparts unique chemical and biological properties.
Properties
Molecular Formula |
C14H15NO |
|---|---|
Molecular Weight |
213.27 g/mol |
IUPAC Name |
4-(2-methylquinolin-4-yl)butan-2-one |
InChI |
InChI=1S/C14H15NO/c1-10-9-12(8-7-11(2)16)13-5-3-4-6-14(13)15-10/h3-6,9H,7-8H2,1-2H3 |
InChI Key |
NPWPQGFHTKHUEN-UHFFFAOYSA-N |
Canonical SMILES |
CC1=NC2=CC=CC=C2C(=C1)CCC(=O)C |
Origin of Product |
United States |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.


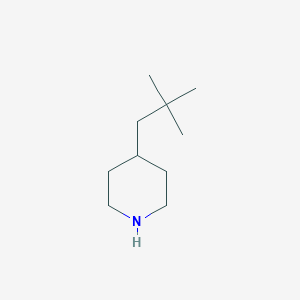
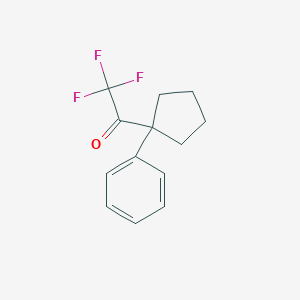
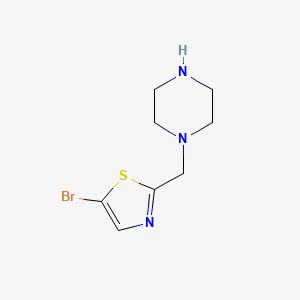
![Methyl 2-[3-methoxy-4-(tetramethyl-1,3,2-dioxaborolan-2-yl)phenyl]acetate](/img/structure/B13538271.png)
![2-[(Benzyloxy)methyl]azetidine,trifluoroaceticacid](/img/structure/B13538277.png)
![1-[(2,6-Dimethoxyphenyl)methyl]piperazine](/img/structure/B13538281.png)
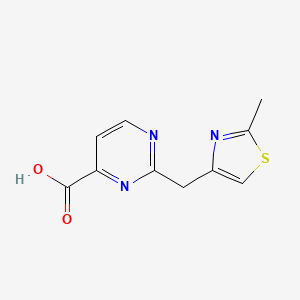
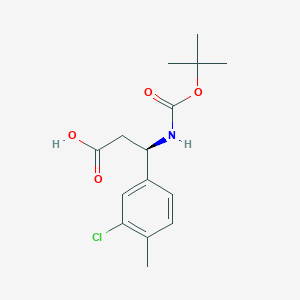
![2-(5-Isopropyl-4,5,6,7-tetrahydrothiazolo[5,4-c]pyridin-2-yl)acetic acid](/img/structure/B13538299.png)
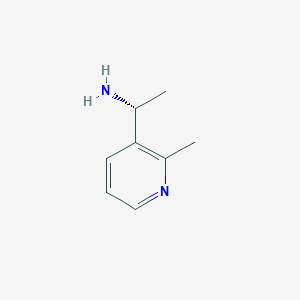

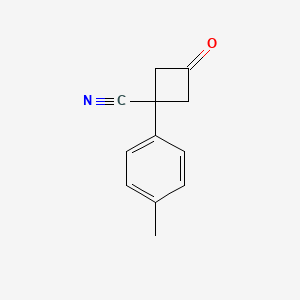
![2,3-dibromo-4H,5H,6H,7H-thieno[3,2-c]pyridine](/img/structure/B13538321.png)
